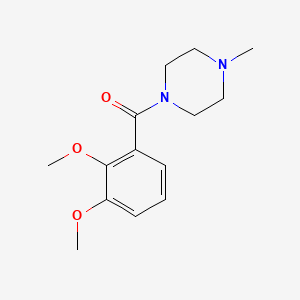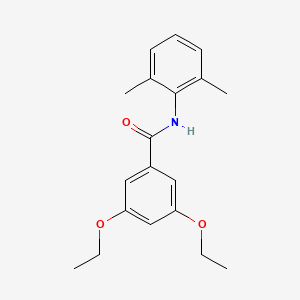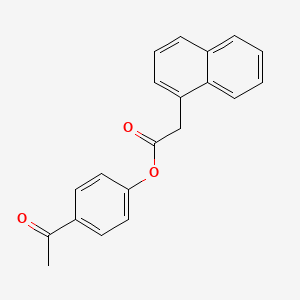![molecular formula C19H12ClNO2 B5878167 N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide, also known as CPNF-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPNF-2 belongs to the class of naphthofurans, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide is not fully understood. However, it has been proposed that N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. For example, N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It is also stable under various experimental conditions and can be stored for extended periods. However, one limitation of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel drug delivery systems could enhance the efficacy and specificity of N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide for targeted therapy.
Synthesis Methods
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide can be synthesized using a multistep reaction starting from 2-naphthol. The first step involves the protection of the hydroxyl group of 2-naphthol with a suitable protecting group. The protected 2-naphthol is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the corresponding ester. The ester is then subjected to a ring-closing metathesis reaction to form the naphthofuran ring. Finally, the protecting group is removed to obtain N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide in high yield and purity.
Scientific Research Applications
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. In particular, N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Additionally, N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c20-13-6-8-14(9-7-13)21-19(22)18-11-16-15-4-2-1-3-12(15)5-10-17(16)23-18/h1-11H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGCCKBVXZPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)


![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)